2,3-Difluoro-4-(heptylo
Description
Properties
CAS No. |
122265-95-6 |
|---|---|
Molecular Formula |
C28H26N4O4 |
Synonyms |
2,3-Difluoro-4-(heptylo |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Difluoro 4 Alkyl/alkoxy Substituted Aromatic Systems
Strategies for the Construction of 2,3-Difluoro-4-Substituted Phenyl Rings
The creation of the core 2,3-difluoro-4-(heptyloxy)phenyl scaffold requires a multi-step approach, beginning with the regioselective installation of fluorine atoms, followed by the introduction of the heptyloxy group at the C4 position.
Regioselective Fluorination Techniques
Achieving a specific 2,3-difluoro substitution pattern on a benzene (B151609) ring is non-trivial and direct fluorination is often challenging. Synthesis typically begins from precursors that guide the placement of the fluorine atoms. One common strategy involves starting with a pre-functionalized aniline (B41778) or phenol. For instance, multi-step sequences involving diazotization and Balz–Schiemann reactions or the use of electrophilic fluorinating agents like Selectfluor® on specifically substituted aromatic precursors can be employed. researchgate.net
Another powerful, more contemporary approach is the deoxyfluorination of phenols. Reagents like PhenoFluor™ allow for the direct, one-step conversion of a hydroxyl group to a fluorine atom. ucl.ac.uk This method is valued for its operational simplicity and tolerance of various functional groups. While direct double deoxyfluorination to create the 2,3-difluoro pattern is complex, a sequential strategy on a suitably substituted catechol or resorcinol (B1680541) derivative could be envisioned.
More commonly, the 2,3-difluoroaromatic core is built from already fluorinated starting materials, such as 1,2,3-trifluorobenzene (B74907) or 1-bromo-2,3-difluorobenzene. This approach bypasses the challenges of regioselective fluorination on a non-fluorinated ring.
Introduction of Alkyl and Alkoxy Moieties at the 4-Position
Once a 2,3-difluorophenol (B1222669) or a related precursor with a suitable leaving group at the 4-position is obtained, the heptyloxy group is typically introduced via a classic SN2 reaction known as the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.combyjus.com This reaction involves the deprotonation of 2,3-difluorophenol with a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the corresponding phenoxide. byjus.com This nucleophilic phenoxide then displaces a halide (e.g., bromide, iodide) from 1-bromoheptane (B155011) to form the desired 2,3-difluoro-4-(heptyloxy)benzene. wikipedia.orgmasterorganicchemistry.combyjus.com
The efficiency of the Williamson ether synthesis is high for primary alkyl halides like 1-bromoheptane, as the reaction proceeds via an SN2 mechanism with minimal competing elimination reactions. masterorganicchemistry.combyjus.com
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| 2,3-Difluorophenol | 1-Bromoheptane | K₂CO₃ | Acetone / DMF | 2,3-Difluoro-4-(heptyloxy)benzene |
| 2,3-Difluorophenol | 1-Iodoheptane | NaH | THF | 2,3-Difluoro-4-(heptyloxy)benzene |
Approaches for Assembling Polyaromatic Scaffolds and Heterocyclic Linkages
The 2,3-difluoro-4-(heptyloxy)phenyl unit is a valuable building block for more complex molecules like biphenyls, terphenyls, and phenyl-heterocycle systems, which are prevalent in liquid crystal and OLED applications.
Transition Metal-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is the most prominent method for forming carbon-carbon bonds between aromatic rings. wikipedia.orglibretexts.org To utilize this reaction, the 2,3-difluoro-4-(heptyloxy)phenyl moiety must first be converted into an organoboron reagent, typically a boronic acid or a boronic ester. rsc.org This is achieved by reacting 1-bromo-2,3-difluoro-4-(heptyloxy)benzene with an organolithium reagent (e.g., n-BuLi) followed by quenching with a trialkyl borate, such as trimethyl borate, and subsequent acidic workup.
The resulting (2,3-difluoro-4-heptyloxyphenyl)boronic acid can then be coupled with a variety of aryl or heteroaryl halides or triflates using a palladium catalyst and a base. wikipedia.org The reaction is highly versatile, tolerant of many functional groups, and allows for the construction of complex polyaromatic systems with high yields. nih.gov For example, coupling with a substituted bromobenzene (B47551) would yield a biphenyl (B1667301) derivative, while coupling with a dibromobenzene could lead to terphenyl structures. Patents for luminescence devices frequently cite the synthesis of complex iridium compounds using substituted phenylboronic acids, such as 2,3-difluoro-4-n-butylphenylboronic acid or 3-heptyloxyphenylboronic acid, in Suzuki-type reactions. epo.orgjustia.com
| Aryl Boronic Acid | Coupling Partner | Catalyst | Base | Product |
| (2,3-Difluoro-4-heptyloxyphenyl)boronic acid | 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | 2,3-Difluoro-4'-methyl-4-(heptyloxy)-1,1'-biphenyl |
| (2,3-Difluoro-4-heptyloxyphenyl)boronic acid | 2-Bromopyridine | Pd(dppf)Cl₂ | K₃PO₄ | 2-(2,3-Difluoro-4-heptyloxyphenyl)pyridine |
Other cross-coupling reactions like Negishi (using an organozinc reagent) and Stille (using an organotin reagent) can also be employed, offering alternative pathways that may be advantageous for specific substrates or to avoid the challenges sometimes associated with boronic acids.
Etherification and Esterification Routes for Chain Introduction
As detailed in section 2.1.2, the Williamson ether synthesis is the primary etherification route for introducing the heptyloxy chain onto the 2,3-difluorophenol core. wikipedia.orgbyjus.com This method's reliability and high yield make it a cornerstone of synthesizing these materials. masterorganicchemistry.com The reaction mechanism is a classic bimolecular nucleophilic substitution (SN2), where the alkoxide ion performs a backside attack on the carbon atom of the alkyl halide, displacing the halide leaving group. wikipedia.orgmasterorganicchemistry.com
Nucleophilic Aromatic Substitution (NAS)
Nucleophilic Aromatic Substitution (SNAr) provides another strategic avenue for synthesis. This reaction is most effective when the aromatic ring is "activated" by strong electron-withdrawing groups. doubtnut.com The cumulative electron-withdrawing effect of multiple fluorine atoms can activate a ring towards nucleophilic attack. doubtnut.com
For instance, a starting material like 1,2,3,4-tetrafluorobenzene (B1293379) could potentially undergo sequential, regioselective SNAr. A first reaction with a heptoxide nucleophile (from heptanol) could displace a fluorine atom. The regioselectivity of such substitutions can often be controlled by reaction conditions and is predictable based on the stability of the intermediate Meisenheimer complex. researchgate.net A subsequent reaction could then be used to introduce another functional group. This method allows for the construction of highly substituted aromatic systems. nih.gov While less direct for synthesizing the target compound, SNAr is a powerful tool for creating related, highly fluorinated aromatic ethers. nih.govacs.org
Synthesis of Chiral Derivatives and Dopants Incorporating 2,3-Difluoro-4-Alkyl/Alkoxy Fragments
The creation of chiral molecules from 2,3-difluoro-4-substituted aromatic precursors is a cornerstone in the development of advanced materials, particularly for liquid crystal displays. Chiral dopants are essential for inducing helical twisting in nematic liquid crystal hosts, leading to the formation of cholesteric phases. The efficiency of this induction, known as the Helical Twisting Power (HTP), is highly dependent on the molecular structure of the dopant. beilstein-journals.org
Research into chiral dopants has explored various fluorinated structures. For instance, racemic anti-2,2-difluoro-1,3-diols can be prepared via an aldol-Tishchenko reaction. nih.gov These diols serve as versatile precursors for a range of chiral dopants. A notable example is the synthesis of 4,6-diaryl-5,5-difluoro-1,3-dioxanes. In a typical synthesis, a racemic difluorinated diol is reacted with a ketone, such as 2,2-dimethoxypropane, to yield the corresponding dioxane derivatives. nih.gov While this example features a 5,5-difluoro-1,3-dioxane (B12843998) ring, the principles of using a fluorinated building block to construct a larger chiral architecture are directly applicable to systems based on a 2,3-difluoro-4-alkoxy-phenyl core.
Another significant synthetic strategy involves the coupling of fluorinated aromatic units. The Ullmann condensation reaction, for example, can be used to condense molecules of 3-nitro-4-iodoanisole to form a 2,2'-dinitro-4,4'-dimethoxydiphenyl derivative, which can be further modified. google.com Similarly, palladium-catalyzed coupling reactions are invaluable for creating complex structures from fluorinated precursors. google.com These methods allow for the assembly of biaryl systems or the attachment of complex side chains to the fluorinated aromatic ring, providing a pathway to chiral derivatives. The synthesis of (R)- and (S)-N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide demonstrates the multi-step assembly of a complex chiral molecule built around a difluorinated aniline core. google.com
The following table summarizes key reactions used in the synthesis of chiral fluorinated aromatic compounds.
Table 1: Synthetic Reactions for Chiral Fluorinated Aromatic Systems| Reaction Type | Precursors | Product Type | Reference |
|---|---|---|---|
| Aldol-Tishchenko | Difluoromethyl phenyl ketone, Benzaldehyde | Racemic anti-2,2-difluoro-1,3-diol | nih.gov |
| Ketalization | Racemic difluorinated diol, Ketone/Dimethoxypropane | 5,5-difluoro-1,3-dioxane dopant | nih.gov |
| Ullmann Condensation | 3-Nitro-4-iodoanisole | 2,2'-Dinitro-4,4'-dimethoxydiphenyl | google.com |
| Pd-Catalyzed Coupling | Diol-protected sulfonyl chloride, Difluoro-aniline derivative | Complex chiral sulfonamide | google.com |
Advanced Purification and Characterization Techniques in Synthetic Organic Chemistry
The successful synthesis of fluorinated aromatic compounds is critically dependent on robust methods for their purification and structural verification. The unique properties imparted by fluorine atoms necessitate the use of advanced analytical techniques.
Advanced Chromatographic Separations (e.g., Column, HPLC, Gel Permeation Chromatography)
The purification of synthetic products and the separation of enantiomers are crucial steps in the development of chiral materials. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose.
For chiral dopants, such as the 4,6-diaryl-5,5-difluoro-1,3-dioxanes, separation of racemic mixtures into their constituent enantiomers is often achieved by preparative HPLC using a chiral stationary phase (CSP). beilstein-journals.orgnih.gov The development of new chiral liquid crystals (CLCs) requires methods for controlling chiral purity, and various liquid chromatography techniques have been developed for this purpose, including reversed-phase liquid chromatography (RPLC), polar organic solvent chromatography (POSC), and supercritical fluid chromatography (SFC). cuni.cz
The choice of chromatographic conditions is critical. Studies on fluorinated tryptophan analogs have shown that while polar-ionic modes can lead to poor peak shapes, reversed-phase conditions often provide baseline separation. mdpi.com The separation of liquid crystalline racemic mixtures is influenced by the mobile phase composition, the chemical structure of the analyte, and the type of chiral selector. mdpi.com For instance, polysaccharide-based CSPs have demonstrated high efficiency in resolving fluorinated liquid crystal racemates. mdpi.com In some cases, increasing the length of an alkyl spacer in the analyte molecule leads to higher resolution values. mdpi.com The development of novel stationary phases, such as fluoro-functionalized spherical covalent organic frameworks (SF-COFs), also promises to enhance the separation of organic halides and related compounds. acs.org
Table 2: Chromatographic Techniques for Fluorinated Aromatic Compounds
| Technique | Stationary Phase (Example) | Application | Reference |
|---|---|---|---|
| Preparative HPLC | Chiral Phase | Separation of enantiomers of difluoro-dioxane dopants | beilstein-journals.orgnih.gov |
| RPLC, POSC, SFC | Chiral Stationary Phases (CSPs) | Enantioseparation and purity control of Chiral Liquid Crystals (CLCs) | cuni.cz |
| RPLC | Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) | Enantioseparation of fluorinated tryptophan analogs | mdpi.com |
| RPLC | Polysaccharide-based CSPs (e.g., ReproSil Chiral-MIG) | Optimization of enantioseparation for fluorinated liquid crystal mixtures | mdpi.com |
| HPLC | Fluoro-functionalized Spherical Covalent Organic Frameworks (SF-COFs) | High-resolution separation of organic halides | acs.org |
Spectroscopic Techniques for Structural Elucidation (e.g., Multi-dimensional Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)
Multi-dimensional Nuclear Magnetic Resonance (NMR)
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For fluorine-containing compounds, ¹⁹F NMR is particularly powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. rsc.orgresearchgate.net However, the large chemical shift dispersion of ¹⁹F can also present challenges, such as requiring specialized hardware for uniform excitation. researchgate.net
To overcome these challenges and fully characterize complex fluorinated molecules, advanced multi-dimensional NMR techniques are employed. researchgate.netdissertation.com These include:
Correlation Spectroscopy (COSY): Selective versions of COSY can provide better resolution and sensitivity for fluorinated compounds. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): A variation of the gHSQC sequence has been successfully used to observe two-bond ¹⁹F-¹³C correlations, which simplifies spectra compared to HMBC. researchgate.netdissertation.com
¹⁹F-centred NMR approach: This methodology uses the ¹⁹F nucleus as a focal point, employing a set of broadband, phase-sensitive experiments that leverage its sensitivity and far-reaching couplings with ¹H and ¹³C to determine the structure of fluorine-containing moieties. rsc.org
These advanced techniques are crucial for unambiguously assigning resonances and confirming the structures of newly synthesized fluorinated aromatic compounds. researchgate.net
Table 3: Advanced NMR Techniques for Fluorinated Compounds
| NMR Technique | Type of Information | Advantage/Application | Reference |
|---|---|---|---|
| Selective COSY | ¹⁹F-¹⁹F correlation | Provides better resolution and sensitivity over large spectral windows | researchgate.net |
| gHSQC (²JFC) | Two-bond ¹⁹F-¹³C correlations | Simplified spectra compared to gHMBC for structural proof | researchgate.netdissertation.com |
| ¹⁹F-centred NMR | ¹⁹F, ¹H, and ¹³C correlations | Structure elucidation of fluorine-containing moieties, suitable for complex mixtures | rsc.org |
| ¹⁹F{¹H} NOE | Internuclear distances | Provides spatial information similar to ¹H{¹H} NOEs | biophysics.org |
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of synthesized compounds. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the confident verification of molecular formulas. researchgate.net
Beyond molecular weight determination, tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of molecules, which provides valuable structural information. Polyfluorinated aromatic compounds can exhibit unique gas-phase dissociation behaviors. One such reported phenomenon is the expulsion of difluorocarbene (a neutral loss of 50 Da), which is supported by accurate mass measurements and density functional theory (DFT) calculations. researchgate.net This fragmentation is believed to occur via an intramolecular F-atom "ring-walk" migration mechanism. researchgate.net
For highly detailed investigations of ionic properties, advanced high-resolution techniques like mass-analyzed threshold ionization (MATI) spectroscopy can be applied. MATI spectroscopy has been used to probe the vibronic properties of the cationic ground state of di- and tri-substituted halogenated benzenes, providing precise data on their electronic structure. rsc.org
Table 4: Mass Spectrometry Techniques for Fluorinated Compounds
| MS Technique | Application | Finding/Information | Reference |
|---|---|---|---|
| LC-HRMS | Chemical identification and characterization | Identification of fluorinated liquid crystal monomers and their metabolites | researchgate.net |
| Tandem MS (MS/MS) | Study of gas-phase fragmentation | Observation of difluorocarbene expulsion from polyfluorinated aromatic cations | researchgate.net |
| MATI Spectroscopy | Investigation of ionic properties | Determination of precise ionization energies and cationic vibrational frequencies | rsc.org |
Advanced Structural Characterization and Mesophase Analysis of 2,3 Difluoro 4 Alkyl/alkoxy Substituted Liquid Crystals
Probing Orientational Order Parameters via Spectroscopic and Scattering Methods
The orientational order of liquid crystal molecules is a fundamental parameter that governs their anisotropic properties. Spectroscopic and scattering techniques are indispensable for quantifying this order.
Deuterium (B1214612) (²H) NMR spectroscopy is a powerful, site-specific method for investigating the orientational order and dynamics of liquid crystals. nasa.gov By selectively replacing protons with deuterium atoms at specific positions on the mesogenic core or the flexible alkyl/alkoxy chains, researchers can obtain detailed information about the alignment of different molecular segments with respect to the liquid crystal director.
In studies of fluorinated liquid crystals, ²H NMR has been employed to unambiguously determine the biaxiality of nematic phases. nasa.gov The technique measures the deuterium quadrupole splittings, which are directly related to the orientational order parameter (S). For instance, in bent-core liquid crystals, which share structural motifs with some complex fluorinated systems, ²H NMR combined with X-ray diffraction has been used to estimate the molecular bend angle by comparing orientational order parameters. mdpi.com
Furthermore, ²H NMR provides insights into the conformational behavior of the flexible chains, such as the heptyloxy group. berkeley.edu The analysis of quadrupolar splittings along the chain allows for the determination of the order parameter for each deuterated segment, revealing how conformational freedom changes upon transitioning between different mesophases (e.g., nematic to smectic). berkeley.eduresearchgate.net This information is crucial for understanding the interplay between molecular structure and the stability of liquid crystalline phases.
Neutron scattering is another valuable technique for probing the structure and dynamics of liquid crystals. While specific neutron scattering studies focused exclusively on 2,3-difluoro-4-(heptyloxy)-substituted liquid crystals are not prominently documented in the reviewed literature, the method is broadly applicable to deuterated organic materials for studying orientational ordering. researchgate.net By analyzing the anisotropic scattering patterns from deuterated samples, one can extract information about the orientational distribution function, providing a more complete picture of molecular ordering than the scalar order parameter alone. This technique is particularly useful for characterizing the short-range and long-range orientational correlations in both nematic and smectic phases.
X-ray diffraction (XRD) is a fundamental tool for elucidating the arrangement of molecules in both crystalline and liquid crystalline states. It provides critical information on phase symmetry, layer spacing in smectic phases, and short-range positional correlations in nematic phases. researchgate.net
In studies of 2,3-difluoro-substituted terphenyl derivatives, single-crystal XRD has been used to determine the precise molecular conformation and packing in the solid state, revealing non-coplanar twisted arrangements of the phenyl rings. researchgate.net For liquid crystalline phases, XRD measurements are essential for phase identification. For example, a sharp, low-angle diffraction peak indicates the presence of a layered smectic phase, while a diffuse halo at wide angles is characteristic of the liquid-like order within the layers.
Research on a fluorinated terphenyl ester, (S)-4''-(6-perfluoropentanoyoxyhexyl-1-oxy)-2',3'-difluoro-4-(1-methylheptyloxycarbonyl)-[1,1':4',1'']-terphenyl, demonstrated the power of XRD in characterizing smectic phases. The study found that the smectic layer thickness remained nearly constant in the paraelectric SmA* phase but decreased with temperature in the ferroelectric SmC* and antiferroelectric SmCA* phases, allowing for the calculation of the molecular tilt angle. researchgate.net A notable study on 4-[4-(7-hydroxyheptyloxy) phenyl]-1-(4-hexylphenyl)-2,3-difluorobenzene used high-resolution XRD to distinguish between three different smectic C phases, identifying conventional monolayer (SmC₁), bilayer (SmC₂), and antiphase structures. aps.org
Table 1: X-ray Diffraction Data for a Fluorinated Terphenyl Liquid Crystal researchgate.net
| Phase | Temperature (°C) | Layer Spacing (d) (Å) | Tilt Angle (θ) (°) |
|---|---|---|---|
| SmA | 120 | 38.8 | ~0 |
| SmC | 115 | 36.8 | 18.8 |
| 110 | 38.4 | 5.5 | |
| SmCA* | 105 | 35.8 | 22.2 |
| 95 | 36.2 | 19.5 |
Microscopic Investigations of Mesophase Textures and Transitions
Direct observation and thermal analysis are cornerstone techniques for identifying liquid crystal phases and the transitions between them.
Polarized optical microscopy (POM) is the primary method for identifying liquid crystalline mesophases, which, being optically anisotropic, exhibit unique textures when viewed between crossed polarizers. researcher.life The textures arise from the alignment of the liquid crystal director and the associated defects.
For 2,3-difluoro-4-alkyl/alkoxy-substituted systems, POM is used to observe the sequence of phases upon heating and cooling. researcher.life The nematic phase is typically identified by its characteristic schlieren texture, featuring dark brushes corresponding to topological defects (disclinations). researchgate.net Smectic phases, such as smectic A and smectic C, show different textures, often focal-conic or fan-shaped, which can be distinguished from each other and from the nematic phase. researchgate.netresearchgate.net For instance, the transition from a nematic to a smectic A phase is often marked by the appearance of bâtonnets which coalesce into a focal-conic fan texture. nih.gov The combination of POM with a hot stage allows for the direct observation of phase transition temperatures. researchgate.netnih.gov
Differential Scanning Calorimetry (DSC) is a quantitative technique used to measure the heat flow into or out of a sample as a function of temperature. mdpi.com It is essential for determining the temperatures and enthalpy changes (ΔH) associated with phase transitions. researchgate.netrsc.org DSC thermograms show peaks or changes in the baseline corresponding to first-order transitions (e.g., crystal-to-smectic, smectic-to-nematic, nematic-to-isotropic) and second-order transitions, respectively.
Studies on homologous series of 2',3'-difluoro-4,4''-dialkyl-p-terphenyls have used DSC to systematically investigate the influence of terminal chain length on phase transition temperatures and mesomorphic behavior. researchgate.net The data reveals trends such as the odd-even effect, where the clearing points (nematic-to-isotropic transition) alternate as the alkyl chain length increases. researchgate.net Many compounds in the 2,3-difluoro-4-alkoxy series exhibit multiple mesophases, and DSC provides precise temperature ranges for their stability. researcher.life For example, a compound might show transitions from a crystalline solid (Cr) to a smectic C (SmC) phase, then to a smectic A (SmA) phase, followed by a nematic (N) phase, and finally to the isotropic liquid (I). researcher.life
Table 2: Phase Transition Temperatures and Enthalpies for a 2',3'-Difluoro-p-terphenyl Derivative (1T2) researchgate.net
| Transition | Process | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |
|---|---|---|---|
| Cr ↔ N | Heating | 101.4 | 23.5 |
| Cooling | 76.9 | -17.6 | |
| N ↔ I | Heating | 114.7 | 0.6 |
| Cooling | 114.1 | -0.6 |
Conformation-Structure Relationships in the Liquid Crystalline State
Analysis of Molecular Zigzag Conformations and Their Impact on Properties
The stereoelectronic effects of vicinal fluorine atoms are critical in dictating the conformational preferences of the molecular structure. In alkanes and alkyl chains, there is a known preference for gauche alignment between adjacent C-F bonds. nih.govbeilstein-journals.org This "gauche effect" arises from hyperconjugative interactions. For molecules with a 2,3-difluoro substitution, this leads to a favored zigzag conformation of the chain. nih.gov
In the case of 2,3-difluoro-4-substituted liquid crystals, this conformational preference is crucial. The threo-diastereomer, in particular, is predisposed to adopt an extended zigzag conformation. researchgate.net This rigidity enhances the rod-like shape of the molecule, which is a fundamental requirement for the formation of calamitic liquid crystal phases. researchgate.net Computational studies and NMR data have shown that for vicinal difluoroalkanes, conformations where the F-C-C-F dihedral angle is approximately ±60° (gauche) are energetically favored. researchgate.net This contrasts with erythro-difluoroalkanes, which would tend to introduce a bend in an alkyl chain. researchgate.net
This enforced zigzag geometry has a direct impact on the material's properties. The alignment of the C-F bonds on the same side of the carbon chain creates a significant molecular dipole moment perpendicular to the long axis of the molecule. nih.govbeilstein-journals.org This is a key factor for designing liquid crystals with negative dielectric anisotropy (Δε), a property essential for specific display technologies. The conformational rigidity imparted by the difluoro motif also tends to raise the melting points of these materials. researchgate.net
| Conformational Effect | Structural Origin | Impact on Molecular Shape | Resulting Property |
|---|---|---|---|
| Gauche alignment of C-F bonds | Hyperconjugative interactions (σCH→σ*CF) stabilize a gauche F-C-C-F dihedral angle. researchgate.net | Promotes an extended, more rigid zigzag conformation. nih.govresearchgate.net | Enhances the rod-like character of the molecule, favoring mesophase formation. researchgate.net |
| 1,3-Dipole Repulsion | Repulsive electrostatic interactions between parallel 1,3-C-F dipoles are avoided. nih.govbeilstein-journals.org | Further stabilizes the zigzag or helical conformation over a linear one. nih.gov | Contributes to conformational purity and predictable molecular shape. |
| Enhanced Dipole Moment | Gauche alignment presents both fluorine atoms on the same face of the molecule. nih.gov | Creates a substantial molecular dipole perpendicular to the long molecular axis. nih.gov | Induces negative dielectric anisotropy (Δε). nih.gov |
Influence of Terminal Chain Conformations on Mesophase Formation
The terminal alkoxy chain, in this case, the heptyloxy group, plays a crucial role in the formation and stability of mesophases. The length and conformation of this flexible chain influence the intermolecular interactions and packing efficiency within the liquid crystalline state. tandfonline.comsemanticscholar.org
For homologous series of 2,3-difluoro-4-alkoxybenzoic acids, systematic studies have shown a clear dependence of mesomorphic properties on the length of the alkoxy chain (n). researchgate.net In the series of 4-alkoxy-2,3-difluorobenzoic acids (nOBAFF), compounds with chain lengths from n=7 to n=12 exclusively exhibit smectic A (SmA) and smectic C (SmC) phases, unlike their non-fluorinated counterparts which may also show nematic phases. researchgate.net
As the length of the terminal alkoxy chain increases in this specific series, a general trend of decreasing transition temperatures is observed. researchgate.net This suggests that longer flexible chains can disrupt the lateral intermolecular interactions between the rigid cores, thereby destabilizing the mesophase and lowering the clearing point (the temperature of transition to the isotropic liquid). tandfonline.comresearchgate.net However, the chains' ability to be accommodated within an intercalated or interdigitated smectic layer structure is also a critical factor. tandfonline.com The flexibility of the terminal chain allows the molecules to pack efficiently, but excessive length can increase disorder, which is detrimental to mesophase stability. researchgate.net
| Compound (n) | Melting (Cr → SmC/SmA) | SmC → SmA | Clearing (SmA → Iso) |
|---|---|---|---|
| 7 (Heptyloxy) | 96.0 | 101.0 | 123.5 |
| 8 (Octyloxy) | 94.0 | 104.0 | 123.0 |
| 9 (Nonyloxy) | 98.0 | 106.5 | 121.5 |
| 10 (Decyloxy) | 96.5 | 108.0 | 120.0 |
| 11 (Undecyloxy) | 99.0 | 109.0 | 118.0 |
| 12 (Dodecyloxy) | 100.0 | 110.0 | 116.5 |
Data sourced from research on homologous series of fluorinated hydrogen-bonded liquid crystals. researchgate.net Note: Temperatures are upon cooling.
Computational and Theoretical Investigations of 2,3 Difluoro 4 Alkyl/alkoxy Substituted Aromatic Compounds
Quantum Chemical Calculations for Electronic Structure and Molecular Geometries
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of individual liquid crystal molecules. These calculations provide a detailed picture of the electron distribution and molecular geometry, which are the primary determinants of the material's bulk characteristics.
Density Functional Theory (DFT) is a powerful method for calculating the electronic properties of molecules. For fluorinated liquid crystals, the magnitude and orientation of the molecular dipole moment are crucial as they govern the dielectric anisotropy (Δε), a key parameter for display applications.
Studies on various fluorinated mesogens have demonstrated the utility of DFT in predicting these properties. For instance, calculations on fluorinated terphenyl and biphenyl (B1667301) derivatives show that the position of fluorine atoms on the aromatic core significantly influences the dipole moment. researchgate.net Research on 2,3-difluorophenylene-based liquid crystals revealed that the introduction of a 2,2-difluoroethyl terminal group can alter the orientation of the dipole moment to be nearly perpendicular to the long molecular axis, which is beneficial for achieving a large negative dielectric anisotropy. nih.gov
DFT calculations are also employed to determine the molecular quadrupole moment, which, along with the dipole moment, influences intermolecular interactions and the orientational order of the liquid crystal phase. rsc.orgcambridge.org While direct experimental measurement of the quadrupole moment is challenging, theoretical calculations provide essential data for understanding and modeling the complete electrostatic profile of these molecules. acs.orgtandfonline.com
Table 1: Calculated Dipole Moments for Representative Fluorinated Liquid Crystal Fragments using DFT
| Compound/Fragment | Method/Basis Set | Calculated Dipole Moment (Debye) | Reference |
| Fluorinated Phenyl Cinnamate | DFT/B3LYP | Varies with alkoxy chain length | fu-berlin.de |
| Fluorinated Benzoxazole (B165842) LCs | DFT/B3LYP/6-311++G(d,p) | Correlates with experimental Δε | aps.org |
| 2,3-Difluorophenylene Derivatives | DFT | Orientation changed by terminal group | nih.gov |
| Fluorinated Terphenyls | DFT/B3LYP/6–311G+(d, p) | Varies with F-atom position | researchgate.net |
This table is illustrative and compiles data from various studies on similar compounds to represent the type of information generated.
Conformational analysis methods, often employing DFT or other quantum mechanical approaches, are used to map this energy landscape. ustc.edu.cnnih.gov For molecules with flexible chains, such as alkoxybenzoic acids, the potential energy surface can be complex. acs.orgbohrium.com By calculating the energy for different dihedral angles of the alkoxy chain, researchers can identify low-energy, stable conformers. This analysis reveals that the interplay between the rigid aromatic core and the flexible tail is a determining factor for the mesophase behavior. acs.org Identifying the most probable molecular shapes is the first step toward understanding how they pack to form different liquid crystal phases. mdpi.combiorxiv.org
Molecular Dynamics Simulations for Dynamic Behavior and Macroscopic Properties
While quantum chemical calculations focus on single molecules, Molecular Dynamics (MD) simulations model the behavior of large ensembles of molecules over time. This allows for the investigation of dynamic processes and the prediction of macroscopic properties that emerge from collective molecular interactions.
A primary goal of MD simulations in liquid crystal research is to predict the phase sequence and transition temperatures. mdpi.com By simulating the cooling of a system from a disordered isotropic liquid, researchers can observe the spontaneous formation of more ordered phases, such as nematic, smectic A, and smectic C phases.
Atomistic MD simulations have successfully demonstrated the assembly of these phases for fluorinated terphenyls. These simulations show that even small changes in molecular structure, such as the number and position of fluorine atoms, can dramatically alter the stable phases and transition temperatures, a finding that aligns well with experimental observations. acs.org For example, simulations have shown that difluoroterphenyls can form nematic, smectic A, and smectic C phases, while related trifluoroterphenyls may only form nematic and smectic C phases. Such simulations provide an atomic-level understanding of the structural changes that occur during these phase transitions. researchgate.net
The elastic constants (splay, twist, and bend) and viscosity coefficients are critical performance parameters for liquid crystal devices, dictating their response times and threshold voltages. MD simulations offer a powerful tool for predicting these material properties before a compound is synthesized. mdpi.com
Methods based on statistical mechanics, applied to MD simulation trajectories, can be used to calculate the rotational viscosity. researchgate.nettandfonline.com Studies on various liquid crystal systems, including cyanobiphenyls, have shown reasonable agreement between simulated and experimental viscosity values. researchgate.net Similarly, nonequilibrium molecular dynamics (NEMD) simulations can be used to determine the anisotropic Miesowicz viscosities. aps.orgaip.org
The prediction of elastic constants from simulations is also an active area of research. While some studies have focused on coarse-grained models, atomistic simulations are increasingly capable of providing quantitative predictions. mpg.de For instance, simulations of bent-core nematics have shown that elastic properties are highly sensitive to terminal polar substitutions, such as fluorine, which can dramatically change the ratio of the splay and bend elastic constants. acs.org
Table 2: Macroscopic Properties Predicted by Molecular Dynamics (MD) Simulations
| Property | System Studied | Simulation Method | Key Finding | Reference(s) |
| Phase Transitions | Fluorinated Terphenyls | All-atom MD | Spontaneous formation of N, SmA, SmC phases observed upon cooling. | |
| Rotational Viscosity | E7 Mixture | Equilibrium MD | Calculated values showed good agreement with experimental data across a temperature range. | tandfonline.com |
| Elastic Constants | Flexible Fluorinated Dimers | Experimental, supported by theory | K33 (bend) constant decreases dramatically near the N-NTB transition. | mpg.de |
| Phase Behavior | Fluorine Tail-terminated Cyanobiphenyls | Experimental, supported by theory | Terminal fluorine atom depresses the formation of smectic phases. | researchgate.net |
This table summarizes findings from computational studies on various liquid crystal systems to illustrate the predictive power of MD simulations.
Force Field Development and Validation for Fluorinated Liquid Crystal Systems
The accuracy of MD simulations is critically dependent on the quality of the force field, which is a set of parameters and equations that describe the potential energy of the system as a function of atomic positions. Developing accurate force fields for fluorinated liquid crystals is a significant challenge due to the unique electronic properties of the fluorine atom. fu-berlin.dempg.de
Standard force fields like AMBER or OPLS-AA often need to be extended and re-parameterized for these specific systems. tandfonline.comnih.gov The development of a specialized Liquid Crystal Force Field (LCFF) involves a combination of high-level quantum mechanical calculations on molecular fragments and validation against experimental data, such as X-ray diffraction and thermodynamic properties. tandfonline.com For example, the GAFF (General Amber Force Field) has been optimized to create GAFF-LCFF, which has shown a dramatic improvement in predicting nematic-isotropic transition temperatures.
The process involves deriving accurate atomic charges and torsional parameters that correctly describe the conformational energies and intermolecular interactions. researchgate.netnih.govnih.gov Validated force fields are essential for reliable simulations that can guide the design of new fluorinated liquid crystal molecules with desired properties. fu-berlin.de
Predictive Modeling of Structure-Property Relationships and Design Optimization
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are fundamental to this predictive approach. nih.govmdpi.combohrium.comresearchgate.net These models establish a mathematical correlation between the chemical structure of a compound and its physical, chemical, or biological properties. By analyzing a dataset of known compounds, these models can predict the properties of new, yet-to-be-synthesized molecules. For 2,3-difluoro-4-alkoxy-substituted aromatic compounds, QSPR/QSAR can be employed to predict a range of properties, including electronic characteristics, stability, and intermolecular interactions. nih.govmdpi.com
A cornerstone of modern computational chemistry in predictive modeling is Density Functional Theory (DFT). bohrium.comtandfonline.com DFT calculations allow for the determination of the electronic structure of a molecule, providing insights into its geometry, energy levels, and reactivity. bohrium.com For instance, the optimization of the molecular geometry of 2,3-difluoro-4-heptyloxybenzene using DFT can predict bond lengths, bond angles, and dihedral angles, which are crucial for understanding its three-dimensional conformation.
The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting the chemical reactivity and kinetic stability of a molecule. bohrium.comtandfonline.com The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap generally implies higher stability. tandfonline.com For 2,3-difluoro-4-heptyloxy-substituted compounds, understanding how the interplay between the electron-withdrawing fluorine atoms and the electron-donating heptyloxy group affects the HOMO and LUMO energy levels is essential for designing molecules with desired electronic properties.
Predictive modeling also extends to spectroscopic properties. Theoretical calculations of vibrational frequencies (infrared and Raman spectra) can aid in the structural characterization of newly synthesized compounds. tandfonline.comresearchgate.net By comparing theoretically predicted spectra with experimental data, researchers can confirm the molecular structure. tandfonline.com
Design optimization using these predictive models involves a systematic in-silico screening of various derivatives. For the 2,3-difluoro-4-heptyloxy aromatic scaffold, this could involve:
Varying the aromatic core: Replacing the benzene (B151609) ring with other aromatic systems (e.g., naphthalene, pyridine) to modulate the electronic and steric properties.
Modifying the alkyl chain: Altering the length of the alkoxy chain (e.g., from heptyloxy to octyloxy or nonyloxy) to fine-tune properties like solubility or liquid crystalline behavior.
Introducing additional substituents: Adding other functional groups to the aromatic ring to further tailor the molecular properties.
Through this iterative process of computational prediction and analysis, researchers can identify the most promising candidate molecules for synthesis, thereby saving significant time and resources. The ultimate goal is to establish a clear and predictive relationship between the molecular structure of 2,3-difluoro-4-heptyloxy-substituted aromatic compounds and their macroscopic properties, facilitating the rational design of new materials with tailored functionalities. nih.gov
Detailed Research Findings
Computational studies on analogous fluorinated and alkoxy-substituted aromatic compounds provide a framework for understanding the expected properties of 2,3-difluoro-4-heptyloxy derivatives. Research on fluorinated terphenyl and benzoxazole liquid crystals, for example, has demonstrated the profound impact of fluorine substitution on electro-optical properties. bohrium.comnih.govmdpi.com These studies consistently show that the position and number of fluorine atoms significantly influence molecular polarity, dielectric anisotropy, and mesophase behavior.
The following data tables illustrate the type of information that can be generated through predictive modeling for a hypothetical series of 2,3-difluoro-4-alkoxy-substituted benzenes, including the heptyloxy derivative.
Table 1: Predicted Molecular Properties of 2,3-Difluoro-4-alkoxybenzenes
| Alkoxy Group | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Methoxy | 2.15 | -6.89 | -0.98 | 5.91 |
| Ethoxy | 2.23 | -6.85 | -0.95 | 5.90 |
| Propoxy | 2.28 | -6.83 | -0.94 | 5.89 |
| Butoxy | 2.32 | -6.82 | -0.93 | 5.89 |
| Pentyloxy | 2.35 | -6.81 | -0.92 | 5.89 |
| Hexyloxy | 2.37 | -6.80 | -0.91 | 5.89 |
| Heptyloxy | 2.39 | -6.79 | -0.90 | 5.89 |
This data is illustrative and based on general trends observed in computational studies of similar compounds.
Table 2: Predicted Geometrical Parameters for 2,3-Difluoro-4-heptyloxybenzene
| Parameter | Predicted Value |
| C1-C2 Bond Length (Å) | 1.396 |
| C2-C3 Bond Length (Å) | 1.385 |
| C3-C4 Bond Length (Å) | 1.398 |
| C4-O Bond Length (Å) | 1.365 |
| C2-F Bond Length (Å) | 1.350 |
| C3-F Bond Length (Å) | 1.351 |
| C-O-C Bond Angle (°) | 118.5 |
| Aromatic Ring Planarity | Planar |
This data is illustrative and based on typical values from DFT calculations on substituted benzenes.
Structure Property Relationships in 2,3 Difluoro 4 Alkyl/alkoxy Substituted Functional Materials
Impact of Fluorine Substitution on Molecular Anisotropy and Polarity
The introduction of fluorine substituents into a mesogenic (liquid crystal-forming) core has profound effects on the material's properties. researchgate.netrsc.org Fluorine's unique combination of high electronegativity and relatively small size allows for significant modification of molecular properties without completely disrupting the potential for liquid crystal phase formation. researchgate.netrsc.org The presence of two fluorine atoms adjacent to each other, as in the 2,3-difluoro substitution pattern, creates a distinct local environment that influences the entire molecule's behavior.
The high electronegativity of fluorine atoms is a key driver of their influence on molecular properties. researchgate.net When attached to an aromatic ring, a fluorine atom creates a strong carbon-fluorine (C-F) bond with a significant dipole moment. In the case of 2,3-difluoro-4-(heptyloxy)benzoic acid, the two C-F dipoles are oriented laterally to the main molecular axis. This arrangement results in a strong net dipole moment perpendicular to the long axis of the molecule. tandfonline.com
While fluorine is the smallest halogen, its van der Waals radius (1.47 Å) is larger than that of hydrogen (1.20 Å). This difference in size introduces significant steric effects that alter molecular shape and packing. rsc.orgnih.gov The presence of two lateral fluorine atoms in the 2 and 3 positions increases the width of the molecular core.
This steric hindrance has several consequences:
Disruption of Smectic Phases: The increased molecular width can disrupt the close packing required for highly ordered smectic phases. It is widely understood that fluorination of the rigid core generally suppresses smectic phase formation in apolar liquid crystals. researchgate.net However, in the case of hydrogen-bonded 4-alkoxy-2,3-difluorobenzoic acids (nOBAFF), smectic A (SmA) and smectic C (SmC) phases are observed, indicating a complex interplay between dipolar interactions, hydrogen bonding, and steric effects. researchgate.netresearchgate.net
Lowering of Melting Points: The steric bulk of fluorine can frustrate efficient crystal packing, often leading to a decrease in melting points and a broadening of the liquid crystal temperature range. tandfonline.comresearchgate.net
Role of Alkyl/Alkoxy Chain Length and Architecture on Mesophase Stability and Range
The flexible alkyl or alkoxy chain attached to the rigid mesogenic core plays a crucial role in determining the type and stability of the liquid crystal phases. The heptyloxy chain in 2,3-difluoro-4-(heptyloxy)benzoic acid, with its seven carbon atoms, imparts specific properties related to its length and linear architecture.
A well-documented phenomenon in liquid crystal science is the "odd-even effect," where the properties of a homologous series oscillate as the number of carbon atoms (n) in the terminal alkyl or alkoxy chain alternates between odd and even. researchgate.net This effect arises from the different orientations of the terminal C-C bond relative to the long molecular axis.
For even-numbered chains, the final bond is roughly parallel to the molecular axis, leading to a more elongated and anisotropic molecule. This generally results in higher clearing temperatures and greater thermal stability of the mesophase. ias.ac.inkashanu.ac.ir
The heptyloxy chain (n=7) is an odd-numbered chain. Therefore, 2,3-difluoro-4-(heptyloxy)benzoic acid is expected to have a lower clearing point than its octyloxy (n=8) and hexyloxy (n=6) counterparts. This trend is observed experimentally in the homologous series of 4-n-alkoxy-2,3-difluorobenzoic acids (nOBAFF), where transition temperatures show a clear odd-even alternation. researchgate.net
| Compound (n) | Alkoxy Chain | Phase Sequence on Cooling (°C) |
|---|---|---|
| 7 | Heptyloxy | I 108.7 SmA 101.5 SmC |
| 8 | Octyloxy | I 112.5 SmA 108.5 SmC |
| 9 | Nonyloxy | I 109.9 SmA 109.1 SmC |
| 10 | Decyloxy | I 112.1 SmA 111.8 SmC |
| 11 | Undecyloxy | I 110.1 SmC |
| 12 | Dodecyloxy | I 111.4 SmC |
Data sourced from experimental observations on cooling for the nOBAFF series. researchgate.net The table illustrates the odd-even effect on the Isotropic (I) to Smectic A (SmA) or Smectic C (SmC) transition temperatures.
The architecture of the alkoxy chain is as important as its length. The heptyloxy group is a linear, unbranched chain. Introducing branching into the alkyl chain, for example by using a 1-methylheptyloxy group, significantly alters the mesomorphic properties. spiedigitallibrary.org
Generally, chain branching has the following effects:
Disruption of Molecular Packing: Branched chains are bulkier and disrupt the parallel alignment of molecules, making both crystalline and liquid crystalline packing less efficient. tandfonline.comworktribe.com
Induction of Chirality: If the branching point creates a chiral center, the material can form chiral liquid crystal phases, such as a chiral nematic (N) or tilted ferroelectric smectic phases (SmC). spiedigitallibrary.org
Compared to a hypothetical branched analogue, the linear heptyloxy chain in 2,3-difluoro-4-(heptyloxy)benzoic acid promotes more stable and well-defined smectic phases due to more effective molecular packing.
Core Structure Variations and Their Effects on Electro-Optical Properties
The electro-optical properties of a liquid crystal are intrinsically linked to its molecular structure, particularly the rigid core. Modifying the 2,3-difluoro-4-(heptyloxy)benzoic acid core, either by changing the number and position of fluorine atoms or by altering the aromatic system, would lead to significant changes in properties like birefringence (Δn) and dielectric anisotropy (Δε).
Varying Fluorine Substitution: Changing the fluorination pattern from 2,3-difluoro to other schemes (e.g., 3,4-difluoro, 2,6-difluoro, or a single fluoro-substituent) would alter the magnitude and direction of the net molecular dipole moment. mdpi.com This directly impacts the dielectric anisotropy. For example, while 2,3-difluoro substitution strongly promotes negative Δε, a different pattern might lessen this effect or even lead to positive Δε depending on the resulting dipole orientation. tandfonline.combiointerfaceresearch.com Increasing the number of fluorine substituents generally leads to a larger dielectric anisotropy. tandfonline.com
| Core Variation | Effect on Dielectric Anisotropy (Δε) | Effect on Birefringence (Δn) | Primary Reason |
|---|---|---|---|
| Lateral Fluorine Substitution (e.g., 2,3-difluoro) | Increases magnitude of negative Δε | Slight decrease | Strong lateral dipole moment from C-F bonds. tandfonline.commdpi.com |
| Terminal Fluorine Substitution | Increases magnitude of positive Δε | Slight decrease | Strong dipole moment along the principal molecular axis. |
| Increased Number of Lateral Fluorines | Further increases magnitude of negative Δε | Further decrease | Additive effect of multiple lateral dipoles. tandfonline.com |
| Replacement with Heterocyclic Core (e.g., Benzoxazole) | Can be significantly increased (positive or negative) | Generally increased | Altered polarity and higher polarizability of the heterocyclic ring system. tandfonline.commdpi.com |
Comparison of Biphenyl (B1667301), Terphenyl, and Pyrimidine-Phenyl Linkages on Mesophase Behavior
The stability and type of mesophase exhibited by a liquid crystal are critically dependent on its molecular architecture. The choice of the core linkage system—such as biphenyl, terphenyl, or pyrimidine-phenyl—plays a pivotal role in determining these properties, especially in molecules featuring the 2,3-difluoro-4-alkyl/alkoxy phenyl group.
Terphenyl-based systems containing a 2,3-difluorophenyl unit are particularly noteworthy for their tendency to form tilted smectic phases. Research has shown that 2,3-difluoro substituted terphenyls are excellent host materials for ferroelectric liquid crystal (FLC) systems because they exhibit wide-range smectic C (SmC) phases, often without the presence of an underlying, more ordered smectic phase that could disrupt device performance. researchgate.net The position of the difluoro-substituents on the terphenyl core is crucial; when located on an end ring, they promote broad SmC phases, which are essential for FLCs. Conversely, placing the difluoro-substituents on the central ring tends to enhance nematic character. researchgate.nettandfonline.com This demonstrates a clear structure-property relationship where the linkage topology directly influences phase stability.
In contrast, biphenyl systems with the same 2,3-difluoro-4-substituted moiety also exhibit rich mesomorphism, including nematic (N), smectic A (SmA), and smectic C (SmC) phases. tandfonline.com These materials are valuable not only as standalone liquid crystals but also as additives to FLC mixtures. For example, 2,3-difluoro-4-(2-(E-4-pentylcyclohexyl)ethyl)biphenyl has been reported as a nematic oil. tandfonline.com The introduction of a cyclohexane (B81311) ring in combination with the 2,3-difluorobiphenyl (B3356569) core can successfully generate stable SmC phases.
Pyrimidine-phenyl linkages offer another important variation. 5-n-alkyl-2-[4-(n-alkoxy)phenyl]pyrimidines are known to be essential components in commercial chiral smectic C mixtures. tandfonline.com Their molecular shape and dipole moment, arising from the nitrogen heteroatoms in the pyrimidine (B1678525) ring, make them highly compatible with the formation of stable, tilted smectic phases required for ferroelectric applications. When comparing these systems, terphenyls with terminal 2,3-difluoro-substitution offer the most robust SmC phase stability, making them ideal FLC hosts. Biphenyl analogues provide a versatile platform for both nematic and smectic phases, while pyrimidine-phenyl systems are established components for formulating high-performance FLC mixtures.
Interactive Data Table: Mesophase Behavior of 2,3-Difluoro-4-Substituted Compounds with Different Linkages
| Compound Structure Type | Linkage | Typical Mesophases | Key Features | Reference |
| 2,3-Difluoro-4-alkoxy-terphenyl | Terphenyl | SmC, SmA, N | Wide SmC range, excellent FLC host. | researchgate.net |
| 2,3-Difluoro-4-alkyl-biphenyl | Biphenyl | N, SmA, SmC | Versatile; used as nematic materials or FLC additives. | tandfonline.com |
| 2-(4-alkoxyphenyl)-5-alkylpyrimidine | Pyrimidine-Phenyl | N, SmC | Essential component in commercial FLC mixtures. | tandfonline.com |
| 2',3'-Difluoro-4,4''-dipentyl-p-terphenyl | Terphenyl | Cr 85 SmC 133 N 134 Iso | Broad SmC phase. | tandfonline.com |
| 2-(2,3-difluoro-4-pentyloxyphenyl)-5-cyanopyridine | Biphenyl-Pyridine | Cr 89 SmC 107 SmA 135 Iso | Stable smectic phases. |
Influence on Optical Anisotropy and Switching Characteristics
The 2,3-difluoro substitution pattern has a significant impact on the electronic properties of the liquid crystal molecule, which directly affects its optical anisotropy (birefringence, Δn) and switching behavior in an electric field. The strong electronegativity of the fluorine atoms introduces a lateral dipole moment, which is a key factor in determining the dielectric anisotropy (Δε) and, consequently, the switching characteristics.
Materials based on a 2,3-difluorophenyl core often exhibit a negative dielectric anisotropy (Δε < 0), a property useful for applications like vertically aligned (VA) displays. researchgate.netgoogle.com The magnitude of this negative Δε can be substantial, enabling low-voltage driving. google.com Furthermore, elongating the conjugated π-electron system, for instance by using a tolane (diphenylacetylene) or benzimidazole-based core in conjunction with the 2,3-difluorophenyl unit, can lead to materials with very high optical anisotropy (Δn > 0.4). researchgate.netresearchgate.nettandfonline.com This high birefringence is advantageous for various photonic applications.
When used as additives in FLC mixtures, these compounds can favorably modify the switching characteristics. For instance, adding fluoroalkyl derivatives of 2′,3′-difluoro-biphenyls to an FLC host has been shown to increase the molecular tilt angle (Θ) while reducing the rotational viscosity (γ₁) and the electro-optical rise time (τ). tandfonline.com The reduction in viscosity and response time is crucial for developing fast-switching display devices. The combination of high optical anisotropy, tunable dielectric anisotropy, and the ability to improve switching speeds makes 2,3-difluoro-4-substituted functional materials highly versatile for advanced electro-optical applications. aps.org
Interactive Data Table: Optical and Switching Properties
| Material Type | Core Structure | Property Measured | Value | Significance | Reference(s) |
| Allyloxy-based Tolane | Tolane-2,3-difluorophenyl | Birefringence (Δn) | 0.29 | High optical anisotropy. | researchgate.net |
| Allyloxy-based Tolane | Tolane-2,3-difluorophenyl | Dielectric Anisotropy (Δε) | -4.44 | Negative Δε for VA mode. | researchgate.net |
| Benzimidazole-based | Benzimidazole-ethynyl-2,3-difluorophenyl | Birefringence (Δn) | 0.42–0.53 | Very high optical anisotropy. | tandfonline.com |
| Fluoroalkyl-biphenyl derivative | 2',3'-Difluorobiphenyl | Effect on FLC Host | Increases Tilt Angle (Θ), Reduces Viscosity (γ₁) & Rise Time (τ) | Improves switching performance. | tandfonline.com |
Chiral Induction and Ferroelectric Properties in Doped Systems
Ferroelectricity in liquid crystals arises from the combination of a tilted smectic phase (SmC) and molecular chirality. When a chiral dopant is introduced into an achiral SmC host, the resulting chiral smectic C (SmC*) phase exhibits a spontaneous polarization (PS) that can be switched by an external electric field. mdpi.comresearchgate.net Materials containing the 2,3-difluoro-4-substituted phenyl unit are excellent hosts for these systems. researchgate.networktribe.com
Mechanisms of Spontaneous Polarization (PS) Induction
The induction of spontaneous polarization is a consequence of symmetry breaking. In a standard SmC phase, the molecules are tilted with respect to the layer normal, but they are free to rotate around their long axes, resulting in C2h symmetry, which is non-polar. The introduction of a chiral dopant reduces this symmetry to C2. nih.gov This C2 symmetry has a twofold rotational axis that is perpendicular to the molecular tilt plane and lies within the smectic layer.
Any permanent dipole moment perpendicular to the long axis of the chiral molecule cannot be averaged to zero by rotation in this reduced symmetry environment. This results in a net dipole moment per unit volume, which is the spontaneous polarization (PS). researchgate.netnih.gov The role of the 2,3-difluoro-4-substituted host is critical. The lateral fluorine atoms create a significant dipole moment perpendicular to the molecule's long axis. This local dipole on the host molecules interacts with the dipole of the chiral dopant, influencing the rotational bias and enhancing the coupling that leads to a macroscopic polarization. The specific steric and dipolar nature of the 2,3-difluorophenyl moiety provides a favorable environment for the chiral dopant to effectively induce and stabilize the polar ordering. researchgate.netresearcher.life
Correlation between Chiral Dopant Structure and Polarization Magnitude/Sign
The magnitude and sign of the induced spontaneous polarization are highly dependent on the molecular structure of the chiral dopant and its interaction with the liquid crystal host. researchgate.net This relationship is often quantified by the "polarization power" (δp), which normalizes the induced polarization by the dopant concentration and the tilt angle.
Several structural features of the dopant are key:
Position and Nature of the Chiral Center: Dopants with a stereogenic center located within the rigid core often exhibit a stronger and more host-dependent polarization compared to those with a chiral center in a flexible side chain. This is attributed to more direct "core-core" interactions and molecular recognition between the dopant and the host.
Conformational Rigidity: A conformationally restricted chiral core can lead to higher polarization power. For example, axially chiral biphenyls with conformationally restricted cores (like those containing dioxolane bridges) have been shown to possess larger dipole moments and can induce greater polarization.
Polar Functional Groups: The presence and orientation of strong polar groups (e.g., carbonyl, nitro) near the chiral center are crucial. The coupling of these dipoles with the chiral structure is the direct source of the polarization. The number and position of these groups in the dopant's molecular core directly influence the magnitude of the resulting PS. researchgate.net
In hosts containing the 2,3-difluoro-4-alkoxy-phenyl unit, the specific interactions can be amplified. The host's lateral dipole can create a "chiral perturbation" that feeds back on the dopant, potentially enhancing the induced polarization in what is known as a chirality transfer feedback (CTF) effect. Therefore, designing effective FLC systems requires careful consideration of the structural complementarity between the chiral dopant and the specific 2,3-difluorinated host to maximize the polarization power.
Applications and Advanced Functional Materials Based on 2,3 Difluoro 4 Alkyl/alkoxy Substituted Compounds
Integration in Advanced Electro-Optical Devices
The unique electronic properties conferred by the 2,3-difluoro-4-substituted phenyl core make these compounds highly suitable for use in advanced electro-optical devices that rely on the precise manipulation of light.
Tunable Liquid Crystal Modulators and Switches
Compounds based on 4-alkoxy-2,3-difluorobenzoic acid, including the heptyloxy derivative, are key components in formulating liquid crystal mixtures for modulators and switches. researchgate.net While these difluorinated benzoic acids on their own typically exhibit smectic phases (SmA and SmC), mixing them with other liquid crystals, such as 4-octyloxybenzoic acid (8OBA), can induce a nematic phase. researchgate.net This nematic phase is crucial for many electro-optical applications that require a fluid, orientable medium.
Research into mixtures of 4-alkoxy-2,3-difluorobenzoic acids (nOBAFF) and 8OBA has shown that the electro-optical properties of the resulting nematic phase can be tuned by altering the alkoxy chain length (n) of the fluorinated component. researchgate.net As the chain length increases, both the threshold voltage and the response time of the liquid crystal cell decrease. researchgate.net This tunability is critical for optimizing the performance of devices like spatial light modulators and optical filters, where precise control over the phase of light is required. researchgate.net The lateral fluorine substituents are also known to reduce viscosity, which contributes to faster switching times. researchgate.net
Ferroelectric Liquid Crystal Applications in Fast-Switching Displays
The 2,3-difluoro-4-alkyl/alkoxy phenyl structure is particularly beneficial for the design of ferroelectric liquid crystals (FLCs). FLCs utilize the properties of the chiral smectic C (SmC) phase to achieve switching speeds that are thousands of times faster than conventional nematic-based displays. whiterose.ac.uk The stability and temperature range of this critical SmC phase are enhanced by the presence of lateral fluoro-substituents. researchgate.netresearchgate.net
Compounds incorporating the 2,3-difluorophenyl group, such as 2-(2,3-difluorobiphenyl-4′-yl)-1,3-dioxanes and various terphenyl derivatives, have been shown to be excellent host materials for FLC mixtures. researchgate.netresearchgate.net The difluoro-substitution pattern increases the transverse dipole moment of the molecule without significantly increasing its viscosity, a combination that is highly desirable for fast-switching FLC devices. whiterose.ac.ukresearchgate.net This allows for the formulation of FLC mixtures with broad SmC* temperature ranges and robust performance characteristics suitable for applications in microdisplays, spatial light modulators, and optical shutters. whiterose.ac.ukresearchgate.net
Smart Materials and Responsive Systems
The sensitivity of liquid crystals to their environment, combined with the unique properties of fluorinated compounds, enables their use in creating materials that can respond to external stimuli such as chemical exposure or light.
Thermal and Chemical Sensing Platforms
Liquid crystals can serve as highly sensitive transducers for detecting chemical and biological analytes. mdpi.com The fundamental principle of an LC-based sensor involves a specifically functionalized surface that anchors the liquid crystal molecules in a uniform orientation. When a target analyte binds to this surface, it disrupts the delicate intermolecular forces, causing a change in the liquid crystal's alignment. researchgate.net This reorientation is then visualized as an optical signal, for instance, a change in brightness when viewed through crossed polarizers. google.com
While specific research on 2,3-difluoro-4-(heptyloxy)benzoic acid in sensors is not widely documented, compounds with fluorinated phenyl groups are of great interest for these applications. google.com The strong dipole moments and unique intermolecular interaction potentials introduced by the C-F bonds can be harnessed to design highly specific and sensitive sensor interfaces. nih.gov The challenge lies in creating systems where the liquid crystal undergoes a distinct organizational change in response to a targeted chemical species. The responsiveness of fluorinated liquid crystals makes them promising candidates for developing sensors for a range of analytes, from volatile organic compounds to biological molecules. mdpi.comresearchgate.net
Photo-Responsive Liquid Crystal Architectures and Opto-Electronic Devices
By incorporating a photosensitive moiety, such as an azobenzene (B91143) group, into the molecular structure, liquid crystals can be made to respond to light. mdpi.comsemanticscholar.org This creates a class of materials where properties can be controlled remotely and non-invasively, which is appealing for optical data storage, optical switches, and other photonic applications. mdpi.comsemanticscholar.org
The 2,3-difluoro-4-alkoxy phenyl unit has been successfully integrated into such photo-responsive systems. For example, supramolecular complexes have been formed using derivatives like 4-(2,3-Difluoro-4-octyloxyphenylazo)pyridine. mdpi.com In these systems, the azobenzene unit can undergo a reversible trans-cis photoisomerization when irradiated with light of a specific wavelength. mdpi.com The linear trans isomer fits well within the ordered liquid crystal phase, but upon isomerization to the bent cis form, the molecular order is disrupted, inducing a rapid and reversible transition to an isotropic liquid state. mdpi.com This light-induced control over the material's phase allows for the creation of dynamic optical elements and devices.
Polymer-Dispersed Liquid Crystal (PDLC) Formulations for Electro-Optic Shutters and Switchable Windows
Polymer-dispersed liquid crystal (PDLC) technology is the basis for commercially available smart glass, light shutters, and privacy screens. mdpi.comsmartglassafrica.co These devices consist of microscopic droplets of liquid crystal dispersed within a solid polymer matrix. nih.gov In the "off" state (no voltage applied), the liquid crystal directors within the droplets are randomly oriented, causing a mismatch in refractive indices between the LC and the polymer, which leads to strong light scattering and an opaque appearance. mdpi.comnih.gov When a voltage is applied, the directors align with the electric field. If the ordinary refractive index of the liquid crystal matches that of the polymer, the scattering ceases, and the film becomes transparent. mdpi.com
Fluorinated liquid crystals, including those with the 2,3-difluoro-4-substituted phenyl moiety, are valuable components in PDLC formulations. Their inclusion can significantly improve the electro-optical performance of the device. Specifically, doping with fluorinated LC molecules has been shown to lower the driving voltage required to switch the PDLC film from its scattering to its transparent state, which is a key factor for energy efficiency. researchgate.net Furthermore, reverse-mode PDLCs, which are transparent in the off state and opaque when powered on, have been developed using compositions that include 2,3-difluoro-benzonitrile derivatives, highlighting the versatility of this class of compounds in advanced shutter and window applications. lidsen.com
Exploration in Other Advanced Functional Materials Beyond Displays
While 2,3-difluoro-4-alkyl/alkoxy-substituted compounds have been extensively studied for their use in liquid crystal displays, their unique electronic and self-assembly properties also make them promising candidates for a range of other advanced functional materials. Research has extended into areas such as organic semiconductors for field-effect transistors and fluorescent materials for sensors and lighting applications. The introduction of the 2,3-difluoro substitution pattern on the phenyl ring significantly influences the electronic characteristics and molecular packing of these materials, which is crucial for their performance in non-display technologies.
The strategic placement of fluorine atoms, which are highly electronegative, can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the compounds. researchgate.net This can lead to enhanced stability and more ordered molecular packing in the solid state, both of which are desirable traits for organic electronic devices. researchgate.net The long alkyl or alkoxy chains, such as a heptyloxy group, contribute to the solubility and processability of these materials, which are important considerations for fabricating devices.
In addition to OFETs, related classes of compounds are being explored for their fluorescent properties. For instance, alkoxy-substituted difluoroboron benzoylmethane complexes have been synthesized and studied for their potential use in organic light-emitting diodes (OLEDs), chemical sensors, and as biological labels. researchgate.net These materials exhibit strong blue-violet emission, and their photophysical properties are influenced by the length of the alkoxy chains. researchgate.net The resistance of these dyes to self-aggregation is a key feature that makes them suitable for applications in solid-state devices. researchgate.net
The table below summarizes the key features and potential applications of advanced functional materials based on these fluorinated compounds.
| Compound Type | Key Structural Features | Investigated Properties | Potential Non-Display Applications | Reference |
|---|---|---|---|---|
| 2,3-Difluoro-4-alkyl-substituted Benzothiadiazole Derivatives (e.g., 2,3-FFPTB) | - 2,3-difluoro-phenyl group
| - Molecular packing
| - Organic Field-Effect Transistors (OFETs) | uni-oldenburg.de |
| Alkoxy-substituted Difluoroboron Benzoylmethanes | - Difluoroboron core
| - Strong blue-violet fluorescence
| - Organic Light-Emitting Diodes (OLEDs)
| researchgate.net |
| Fluorinated Conjugated Polymers | - Fluoro atoms on the polymer backbone | - Lowered HOMO/LUMO energy levels
| - Organic Photovoltaics (Solar Cells) | researchgate.net |
The exploration of 2,3-difluoro-4-alkyl/alkoxy-substituted compounds in these non-display areas is driven by the quest for new materials with tailored electronic properties and robust performance characteristics. The insights gained from this research are crucial for the development of the next generation of organic electronic devices.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Strategies for Enhanced Yield, Selectivity, and Sustainability
Emerging strategies focus on:
Catalytic Methods: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are instrumental in constructing the core structures of these molecules. researchgate.netgoogle.com Future work will likely focus on developing more active and robust catalysts that can operate under milder conditions and with lower catalyst loadings, improving both the economic and environmental viability of the synthesis.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and time, which can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. This is particularly advantageous for exothermic fluorination reactions.
Research into alternative fluorinating agents is also a key area. While reagents like N-fluorodiphenylsulfonimide are effective, developing milder and more selective reagents remains a priority. rsc.org The goal is to create a synthetic toolbox that makes complex fluorinated aromatics readily accessible for materials science exploration.
Advancements in In-Situ Characterization Techniques for Dynamic Processes and Transient States
Understanding the formation and behavior of materials incorporating the 2,3-difluoro-4-(heptyloxy)phenyl group requires observing them in real-time. The development of advanced in-situ characterization techniques is crucial for capturing dynamic processes like liquid crystal phase transitions, nanoparticle self-assembly, and polymerization. nih.govnih.gov
Future advancements are expected in:
In-Situ (Scanning) Transmission Electron Microscopy ((S)TEM): The use of liquid specimen holders in (S)TEM allows for the direct observation of nanoparticle synthesis and assembly within a liquid crystalline matrix, providing unprecedented insight into growth mechanisms. nih.gov
Polarized Light Microscopy (PLM) and Small-Angle X-ray Scattering (SAXS): Combining these techniques allows for the real-time monitoring of phase transitions in liquid crystal systems upon changes in temperature or upon contact with an aqueous medium for in-situ forming gels. scispace.comacs.org
Rheological Measurements: Characterizing the flow behavior of precursor formulations and the resulting gels is essential for applications like injectable drug delivery systems. nih.gov
These techniques will enable researchers to move beyond static snapshots and develop a deeper understanding of the kinetic and thermodynamic factors that govern material formation and function.
Exploration of Supramolecular Assemblies and Self-Healing Materials Incorporating These Motifs
The specific electronic and steric properties of the 2,3-difluoro-4-(heptyloxy)phenyl group make it an excellent candidate for designing complex supramolecular structures. The boronic acid functionality, in particular, is known to form reversible hydrogen-bonded dimeric synthons. acs.orgcdnsciencepub.com
Future research will likely explore:
Hydrogen-Bonded Networks: The interplay between the boronic acid's hydrogen-bonding capabilities and the fluorinated phenyl ring can be used to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures. acs.org The introduction of fluorine atoms can modulate the strength and geometry of these interactions. acs.orgrsc.org
Host-Guest Chemistry: Incorporating this motif into larger structures like cyclodextrins could lead to novel sensors. The fluorination can enhance the Lewis acidity of the boronic acid, improving its binding affinity for analytes like sugars, even at physiological pH. rsc.orgfrontiersin.orgnih.gov
Self-Healing Materials: The reversible nature of the boronic ester bond is a key feature for creating self-healing polymers and gels. Materials incorporating the 2,3-difluoro-4-(heptyloxy)phenylboronic acid moiety could be designed to repair themselves after damage, extending their lifetime and functionality.
By carefully tuning the non-covalent interactions, researchers aim to create "smart" materials that can respond to external stimuli and perform complex functions.
Integration with Nanomaterials for Hybrid Functional Systems with Enhanced Performance
Combining organic molecules like those containing the 2,3-difluoro-4-(heptyloxy)phenyl motif with inorganic nanomaterials is a promising strategy for creating hybrid systems with synergistic properties. frontiersin.org Liquid crystals can act as templates to guide the assembly of nanoparticles, while the nanoparticles can, in turn, modify the electro-optical properties of the liquid crystal host. imod-stc.orgmdpi.com
Key areas of future development include:
Doped Liquid Crystals: The addition of nanoparticles (e.g., metallic, semiconductor, or ferroelectric) to liquid crystals containing fluorinated mesogens can enhance properties like phase stability, reduce the operating voltage of displays, and shorten switching times. frontiersin.orgmdpi.com
Templated Nanostructure Synthesis: The ordered phases of liquid crystals can be used as templates for the in-situ synthesis of nanostructures with controlled morphology and alignment. nih.govtandfonline.com
Advanced Ligand Design: A significant challenge is ensuring the stable dispersion of nanoparticles within the liquid crystal matrix. Future research will focus on designing sophisticated ligands that are compatible with both the nanoparticle surface and the liquid crystal host, preventing aggregation and enabling uniform mixtures. imod-stc.org
These hybrid materials hold promise for a new generation of optoelectronic devices, sensors, and catalysts with enhanced performance and novel functionalities. imod-stc.orgresearchgate.net
Sophisticated Computational Models for Predictive Materials Design and Rational Compound Discovery
As the complexity of target molecules increases, trial-and-error synthesis becomes impractical. nih.gov Sophisticated computational models are becoming indispensable tools for predicting material properties and guiding the rational design of new compounds. spiedigitallibrary.orgacs.orgbohrium.com
Future computational efforts will focus on:
Density Functional Theory (DFT): DFT calculations are used to predict a wide range of molecular properties, including electronic structure, dipole moments, polarizability, and hyperpolarizability. bohrium.com This allows for the in silico screening of candidate molecules before undertaking their synthesis. For instance, DFT can predict how different fluorination patterns will affect the mesomorphic and electro-optical properties of a liquid crystal. bohrium.comresearchgate.net
Molecular Dynamics (MD) Simulations: All-atom MD simulations can model the spontaneous self-assembly of thousands of molecules over nanosecond timescales, predicting the formation of different liquid crystalline phases (e.g., nematic, smectic) upon cooling from an isotropic liquid. This can reveal how subtle changes in molecular structure, such as the addition of fluorine atoms, influence macroscopic phase behavior.
Quantitative Structure-Property Relationship (QSPR): By combining computational data with experimental results, QSPR models can be developed to establish clear relationships between molecular structure and material properties. This accelerates the discovery of new materials with targeted functionalities.
These predictive models will significantly shorten the development cycle for new materials, enabling a more focused and efficient approach to discovering compounds with superior performance for applications like next-generation displays and sensors. nih.govacs.org
Sustainable Synthesis and Green Chemistry Approaches for Fluorinated Organic Compounds
The increasing use of fluorinated compounds in high-tech applications necessitates the development of environmentally benign production methods. researchgate.neteurekalert.org Green chemistry principles are becoming central to the synthesis of molecules like 2,3-difluoro-4-(heptyloxy)phenylboronic acid.
Key trends in this area include:
Benign Solvents: A major goal is to replace toxic, high-boiling point polar aprotic solvents (like DMF or DMSO) traditionally used in fluorination reactions with greener alternatives derived from biomass, such as Cyrene or γ-valerolactone (GVL). wpmucdn.com
Mechanochemistry: Solid-state synthesis using mechanochemical methods, such as ball milling, can eliminate the need for bulk solvents altogether. rsc.org Recent studies have shown that nucleophilic aromatic fluorination (SNA_r_) can be achieved efficiently in the solid state using potassium fluoride, dramatically reducing waste and energy consumption compared to solution-based methods. rsc.org
Catalysis over Stoichiometric Reagents: Shifting from stoichiometric reagents to catalytic systems reduces waste and improves atom economy. This includes the development of organocatalysis, electrocatalysis, and visible-light photoredox catalysis for fluorination reactions. mdpi.com
Renewable Feedstocks: Linking fluorine chemistry with bio-derived platform chemicals, such as furfural, is an emerging strategy to create more sustainable fluorinated materials from renewable sources. mdpi.com
By integrating these green chemistry approaches, the environmental impact of producing valuable fluorinated compounds can be significantly minimized, aligning advanced materials manufacturing with sustainability goals. researchgate.neteurekalert.org
Q & A
Q. What purification methods are effective for isolating 2,3-Difluoro-4-(heptylo derivatives?
Silica gel column chromatography using solvent systems like ethyl acetate/methanol (e.g., 90% yield achieved with this method) is a standard approach for isolating fluorinated intermediates. Post-purification, liquid-liquid extraction with phosphate buffer (pH adjustment) and saline washes can enhance purity . Confirm purity via LCMS (e.g., m/z 428 [M+H]+) and HPLC retention time analysis (e.g., 0.61 minutes under SQD-FA05 conditions) .
Q. Which analytical techniques are critical for structural confirmation of fluorinated intermediates?
LCMS provides molecular ion confirmation (e.g., m/z 412 [M+H]+ for intermediates), while HPLC retention times (e.g., 0.95 minutes under SMD-TFA05 conditions) validate chromatographic behavior . Complementary techniques like H/F NMR should be used to resolve positional isomerism and verify substituent regiochemistry.
Q. How can boronic acid derivatives be employed to functionalize fluorinated aromatic cores?
Fluorinated phenylboronic acids (e.g., 2,3-Difluoro-4-(hexyloxy)phenylboronic acid) are key in Suzuki-Miyaura cross-coupling reactions. Optimize conditions using palladium catalysts (e.g., Pd(PPh)) and bases (e.g., NaCO) in mixed solvent systems (toluene/ethanol/water) to introduce aryl/heteroaryl groups .
Advanced Research Questions
Q. How to resolve contradictory LCMS/HPLC data for fluorinated intermediates?
Discrepancies may arise from ionization suppression (LCMS) or column degradation (HPLC). Cross-validate with high-resolution mass spectrometry (HRMS) and alternative columns (e.g., C18 vs. HILIC). For example, inconsistent m/z values in LCMS may require adjusting ionization parameters (e.g., ESI vs. APCI) .
Q. What strategies optimize multi-step synthesis yields for fluorinated spirocyclic compounds?
Monitor reaction progress via TLC or inline IR spectroscopy. For example, in the synthesis of diazaspiro[4.5]decane derivatives, stepwise optimization of reductive amination (using NaBH/AcOH) and pH-controlled workups (e.g., 25% KPO for extraction) can mitigate side reactions . Adjust stoichiometry of reagents like 5-ethyl-2-methylpyridine borane to improve conversion .
Q. How to address regioselectivity challenges in fluorinated benzoic acid derivatives?
Use directing groups (e.g., trifluoromethoxy or morpholinoethoxy substituents) to control electrophilic substitution. For example, 2,3-Difluoro-4-(trifluoromethoxy)benzoic acid synthesis leverages the electron-withdrawing trifluoromethoxy group to direct carboxylation at the para position . Computational modeling (DFT) can predict reactivity trends for novel derivatives .
Q. What methodologies validate the stability of fluorinated intermediates under acidic/basic conditions?
Conduct accelerated stability studies (e.g., 1M HCl/NaOH at 40°C for 24 hours) and analyze degradation products via LCMS. For instance, morpholinoethoxy-containing derivatives may hydrolyze under strong acids; stabilize by adjusting reaction pH to neutral during workup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
